(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
Description
The compound (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile features a spirocyclic architecture combining a 1,3-dioxane ring (six-membered) and an indole moiety. Key structural attributes include:
- Dichloro substitution at positions 6' and 7' on the indole ring, which enhances electron-withdrawing effects and may influence reactivity or binding interactions.
- Spiro junction at the indole’s 3-position, creating a rigid three-dimensional structure that could affect conformational stability and molecular recognition.
Properties
IUPAC Name |
2-(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-3-2-8-11(10(9)15)17(5-4-16)12(18)13(8)19-6-1-7-20-13/h2-3H,1,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREUCRKFKWFSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized through cyclization reactions.
Introduction of the spiro linkage: The spiro linkage can be introduced by reacting the indole derivative with a dioxane precursor under specific conditions.
Nitrile group addition: The nitrile group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Acetonitrile Group
The nitrile group exhibits reactivity in nucleophilic additions, particularly in the presence of bases or transition metals:
Cyclization and Ring-Opening Reactions
The 1,3-dioxane ring undergoes acid-mediated hydrolysis or base-assisted rearrangements:
Halogen-Specific Reactivity
The 6',7'-dichloro substituents enable cross-coupling and substitution reactions:
Transition Metal-Catalyzed Transformations
Palladium and rhodium catalysts facilitate allylic alkylation or carbometalation:
Biological Relevance and Functionalization
While biological data for this compound is absent in the sources, structurally related spiroindoles show activity as kinase inhibitors or antimicrobial agents. The acetonitrile group may serve as a bioisostere for carboxylic acids or amides in drug design .
Scientific Research Applications
Muscarinic Receptor Antagonism
Research indicates that compounds with a 1,4-dioxane nucleus, similar to the structure of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, exhibit significant activity as muscarinic acetylcholine receptor antagonists. A study highlighted the synthesis of various dioxane analogs that demonstrated high affinity for M1–M5 muscarinic receptors, with implications for treating conditions such as overactive bladder (OAB) .
The findings suggest that modifications in the substituents at specific positions on the dioxane ring can enhance receptor selectivity and potency. For instance, a derivative with a diphenyl group showed improved antagonistic properties compared to existing drugs like oxybutynin .
Anticancer Activity
Emerging studies have indicated that spiro compounds, including those related to this compound, may possess anticancer properties. The unique spiro structure allows for diverse interactions with biological targets, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which these compounds exert their effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. The structure-activity relationship studies are critical in optimizing the efficacy of this compound.
Synthesis Overview
The synthesis typically includes:
- Formation of the spiro structure through cyclization reactions.
- Introduction of the acetonitrile group to enhance solubility and biological activity.
These synthetic pathways are crucial for developing derivatives with improved pharmacological profiles.
Case Study 1: Muscarinic Antagonist Development
A notable case study involved the evaluation of a series of 1,4-dioxane derivatives for their ability to selectively bind to muscarinic receptors. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds in reducing bladder contractions compared to established treatments . The results emphasized the potential of spiro compounds in developing new therapeutic agents for urinary disorders.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers synthesized several spiro compounds and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, warranting further exploration into their mechanisms of action and potential clinical applications.
Mechanism of Action
The mechanism of action of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
(6',7'-Dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, with the CAS number 883649-19-2, is a synthetic compound belonging to the class of spiro compounds. Its unique structural features include a spiro linkage and multiple functional groups that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N2O3 |
| Molar Mass | 313.14 g/mol |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 599.0 ± 50.0 °C (Predicted) |
| pKa | -2.83 ± 0.20 (Predicted) |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of chlorine atoms and a nitrile group may enhance its reactivity and binding affinity to specific biological targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Antioxidant Activity: Its structure may confer antioxidant properties, reducing oxidative stress in biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, spiro compounds have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects
Research has suggested that related compounds can exert neuroprotective effects by modulating neurotransmitter systems. This includes enhancing glutamate uptake and providing protection against excitotoxicity in neuronal cultures.
Case Studies
-
Antitumor Activity:
A study evaluating various spiro compounds found that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potential for further development as anticancer agents. -
Neuroprotection:
In vitro assays using primary neuronal cultures showed that compounds with a similar scaffold reduced cell death induced by oxidative stress, suggesting a protective role against neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Spiro[1,3-dioxane-2,3'-indole] derivatives | Anticancer | Apoptosis induction |
| Chloroindole derivatives | Neuroprotective | Glutamate modulation |
| Nitrile-containing compounds | Antimicrobial | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, and what intermediates are critical?
- Methodology : The compound’s spirocyclic core can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated for analogous spiroindoline derivatives. For example, a general procedure involves reacting halogenated indole precursors with 1,3-dioxane derivatives under inert conditions using Pd(OAc)₂ and phosphine ligands (e.g., P(o-tolyl)₃) in dry DMF or acetonitrile . Key intermediates include halogenated indole precursors (e.g., 5-chloro-2-oxoindoline) and acetonitrile-functionalized dioxane derivatives. Reaction monitoring via TLC and purification via column chromatography are essential for isolating the spirocyclic product.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on resolving spirocyclic stereochemistry and substituent effects. The oxo-indol moiety typically shows a carbonyl carbon signal at ~170–175 ppm in 13C NMR, while the acetonitrile group appears as a singlet at ~2.5–3.0 ppm in 1H NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy. Discrepancies in isotopic patterns may indicate impurities or incomplete purification .
- X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction, as demonstrated for structurally related 2-(6-chloro-1H-indol-3-yl)acetonitrile derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in spirocyclic acetonitrile derivatives?
- Methodology :
- Catalytic systems : Use chiral ligands (e.g., BINAP) with Pd(OAc)₂ to induce enantioselectivity during spiroannulation. Evidence from analogous [4+2] spiroannulations shows that steric effects from substituents on the indole ring significantly influence stereochemical outcomes .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates but may reduce selectivity. Empirical optimization using mixed solvents (e.g., DCM/EtOH) is recommended .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions, particularly for halogenated intermediates prone to decomposition .
Q. How should researchers address contradictions between experimental spectral data and computational predictions (e.g., DFT-calculated NMR shifts)?
- Methodology :
- Validation : Cross-reference experimental NMR data with crystallographic results (e.g., bond angles and dihedral angles from X-ray structures) to identify conformational discrepancies .
- DFT refinement : Adjust computational models by incorporating solvent effects (e.g., PCM for acetonitrile) and relativistic corrections for heavy atoms (e.g., chlorine). Discrepancies >1 ppm in 13C NMR may indicate unaccounted tautomerism or dynamic effects .
- Dynamic NMR : Perform variable-temperature NMR experiments to detect slow-exchange processes (e.g., ring puckering in the dioxane moiety) that distort static computational models .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly its potential as an enzyme inhibitor?
- Methodology :
- Target selection : Prioritize enzymes with spirocycle-binding pockets, such as aldose reductase or cytochrome P450 isoforms, based on structural analogs (e.g., isatin derivatives with demonstrated aldose reductase inhibition) .
- Assay design : Use fluorescence-based inhibition assays with recombinant enzymes. For example, monitor NADPH depletion rates in real time to quantify IC₅₀ values. Include positive controls (e.g., quercetin for antioxidant activity) to validate assay conditions .
- SAR studies : Synthesize derivatives with modified halogenation patterns (e.g., replacing Cl with F) or dioxane ring substituents to correlate structural features with inhibitory potency .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodology :
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches. Solvent systems (e.g., EtOAc/hexane) must be optimized to avoid co-eluting byproducts .
- Process analytics : Implement in-line FTIR or HPLC-MS to monitor reaction progression and detect intermediates prone to degradation (e.g., nitro or azide groups) .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Key Notes for Methodological Rigor
- Contradiction analysis : Always cross-validate spectral data with multiple techniques (e.g., NMR, HRMS, and X-ray) to resolve ambiguities .
- Safety : Handle acetonitrile derivatives under inert atmospheres due to risks of HCN release during decomposition .
- Data reporting : Include detailed experimental parameters (e.g., Pd catalyst loading, reaction time) in publications to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
